molecular formula C27H30N2O4S B11459576 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11459576
M. Wt: 478.6 g/mol
InChI Key: VFDRXCHIHIGYRR-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the class of tetrahydroisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps. One common approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with molecular targets such as HIV-1 reverse transcriptase. The compound binds to the enzyme, inhibiting its activity and preventing the replication of the virus . This interaction is facilitated by the specific structural features of the compound, which allow it to fit into the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the additional functional groups.

    6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but different substituents.

Uniqueness

The uniqueness of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C27H30N2O4S/c1-18-7-5-6-8-23(18)28-27(34)29-14-13-19-15-25(31-3)26(32-4)16-22(19)24(29)17-33-21-11-9-20(30-2)10-12-21/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,28,34)

InChI Key

VFDRXCHIHIGYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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